molecular formula C19H28N4O3 B5464223 N-TERT-BUTYL-2-{3-[(TERT-BUTYLCARBAMOYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE

N-TERT-BUTYL-2-{3-[(TERT-BUTYLCARBAMOYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE

Cat. No.: B5464223
M. Wt: 360.5 g/mol
InChI Key: LOQPODZQECODAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-TERT-BUTYL-2-{3-[(TERT-BUTYLCARBAMOYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a tert-butyl group, a carbamoyl group, and a benzodiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-TERT-BUTYL-2-{3-[(TERT-BUTYLCARBAMOYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE typically involves the reaction of tert-butyl benzoate with nitriles in the presence of a catalyst such as Zn(ClO4)2·6H2O . The reaction is carried out under solvent-free conditions at 50°C, resulting in high yields of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of tert-butyl acetate and various amines under mild reaction conditions. The process is designed to be efficient and cost-effective, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-TERT-BUTYL-2-{3-[(TERT-BUTYLCARBAMOYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O), Zn(ClO4)2·6H2O, and various acids and bases. The reactions are typically carried out under mild conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

N-TERT-BUTYL-2-{3-[(TERT-BUTYLCARBAMOYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-2-{3-[(TERT-BUTYLCARBAMOYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-TERT-BUTYL-2-{3-[(TERT-BUTYLCARBAMOYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

N-tert-butyl-2-[3-[2-(tert-butylamino)-2-oxoethyl]-2-oxobenzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c1-18(2,3)20-15(24)11-22-13-9-7-8-10-14(13)23(17(22)26)12-16(25)21-19(4,5)6/h7-10H,11-12H2,1-6H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQPODZQECODAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C2=CC=CC=C2N(C1=O)CC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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